

Application Notes and Protocols: S 2160

Autofluorescence Eliminator Reagent

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Compound of Interest

Compound Name: S 2160

Cat. No.: B1680384

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The **S 2160** Autofluorescence Eliminator Reagent is a ready-to-use solution designed to reduce or eliminate autofluorescence in fluorescence microscopy, particularly in immunohistochemistry (IHC) applications.[1][2][3] Autofluorescence is the natural emission of light by biological structures, such as lipofuscin, collagen, and elastin, which can obscure the signal from specific fluorescent probes, leading to decreased signal-to-noise ratios and potential misinterpretation of results.[4] This reagent is particularly effective in reducing lipofuscin-like autofluorescence, which is common in aged tissues, especially from the central nervous system of humans, monkeys, and rats.[2][3][5] The active component in this reagent is known to be Sudan Black B, a lipophilic dye that quenches the fluorescence of lipofuscin granules.[6]

Principle of Action

Lipofuscin, often referred to as the "aging pigment," is an aggregate of oxidized proteins and lipids that accumulates in the lysosomes of long-lived cells, such as neurons and cardiac muscle cells.[7] It has a broad excitation and emission spectrum, which overlaps with many commonly used fluorophores, making it a significant source of background noise in fluorescence imaging.[2][3][5] The **S 2160** Autofluorescence Eliminator Reagent, a solution of Sudan Black B in 70% ethanol, is a lipophilic dye that binds to these lipofuscin granules. By masking these autofluorescent structures, the reagent effectively quenches their fluorescence, thereby improving the clarity and specificity of the intended fluorescent signal.[7][8]

Key Applications

- **Fluorescence Immunohistochemistry (IHC):** The primary application is to reduce background autofluorescence in fluorescently stained tissue sections, enhancing the visualization of target antigens.[\[5\]](#)
- **Neuroscience Research:** Particularly useful for studies involving aged brain tissue from various species, where lipofuscin accumulation is prominent.[\[6\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- **Studies on Neurodegenerative Diseases:** Has been successfully used in research on conditions like Alzheimer's disease to improve the imaging of pathological markers.[\[12\]](#)[\[13\]](#)
- **General Fluorescence Microscopy:** Can be applied to other tissues and cell types that exhibit high levels of autofluorescence.

Experimental Protocols

Standard Protocol for Post-Immunostaining Application

This is the manufacturer's recommended protocol for applying the reagent after the immunofluorescence staining is complete.[\[1\]](#)[\[2\]](#)

Materials:

- **S 2160** Autofluorescence Eliminator Reagent
- Phosphate-Buffered Saline (PBS)
- 70% Ethanol
- Antifading mounting medium

Procedure:

- Following the completion of the immunofluorescence staining protocol, immerse the sections in PBS for 5 minutes.[\[1\]](#)[\[2\]](#)
- Immerse the sections in 70% ethanol for 5 minutes.[\[1\]](#)[\[2\]](#)

- Immerse the sections in **S 2160** Autofluorescence Eliminator Reagent for 5 minutes.[\[1\]](#)[\[2\]](#)
- Immerse the sections in three changes of 70% ethanol for 1 minute each to remove excess reagent.[\[1\]](#)[\[2\]](#)
- Mount the sections using an antifading mounting solution.[\[1\]](#)[\[2\]](#)

Note: The optimal incubation time with the Autofluorescence Eliminator Reagent may need to be determined by the user for each specific tissue and fluorescent probe combination.[\[2\]](#)[\[5\]](#)
Over-incubation can lead to quenching of the specific fluorescent signal.[\[5\]](#)

Example of an Optimized Protocol from a Peer-Reviewed Study

This protocol provides a slightly modified procedure as used in a study on a syngeneic glioblastoma mouse model.[\[14\]](#)

Procedure:

- Perform immunofluorescent staining for the target proteins (e.g., Iba1 for microglia/macrophages and CD31 for vessels).[\[14\]](#)
- Apply the Autofluorescence Eliminator Reagent (Merck Millipore, 2160) according to the manufacturer's protocol.[\[14\]](#)
- Wash the slices and block with 1% casein in PBS for 30 minutes.[\[14\]](#)
- Incubate with primary antibodies for 2 hours at room temperature.[\[14\]](#)
- Wash with 0.5% casein in PBS.[\[14\]](#)
- Incubate with secondary antibodies for 90 minutes at room temperature.[\[14\]](#)
- Mount and image the slides.

Quantitative Data

The **S 2160** Autofluorescence Eliminator Reagent's active ingredient is Sudan Black B. The following table summarizes the quantitative analysis of autofluorescence suppression by Sudan Black B treatment in formalin-fixed, paraffin-embedded human pancreatic tissue.[\[15\]](#)[\[16\]](#)

Fluorescence Filter Setup	Autofluorescence Suppression (%)
DAPI (Blue)	65 - 95%
FITC (Green)	65 - 95%
TRITC (Red)	65 - 95%

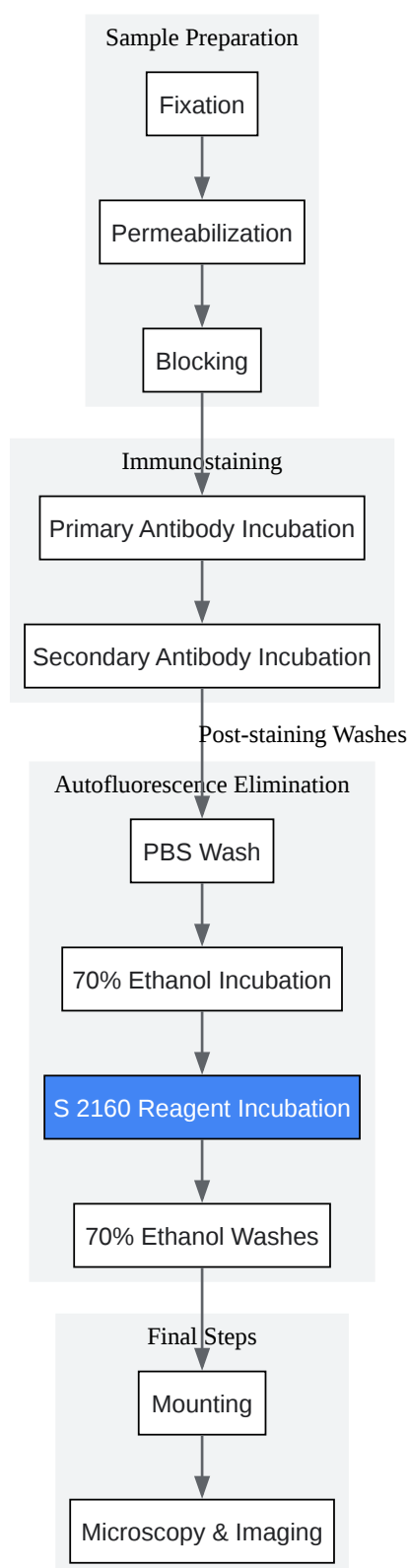
Data adapted from Wimmer et al., Histopathology, 2016.[\[15\]](#)

A review of the Chemicon 2160 reagent noted a marginal reduction of 5-10% in the specific immunofluorescent signal from Cy3 after treatment.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for immunofluorescence staining, incorporating the step for autofluorescence elimination.

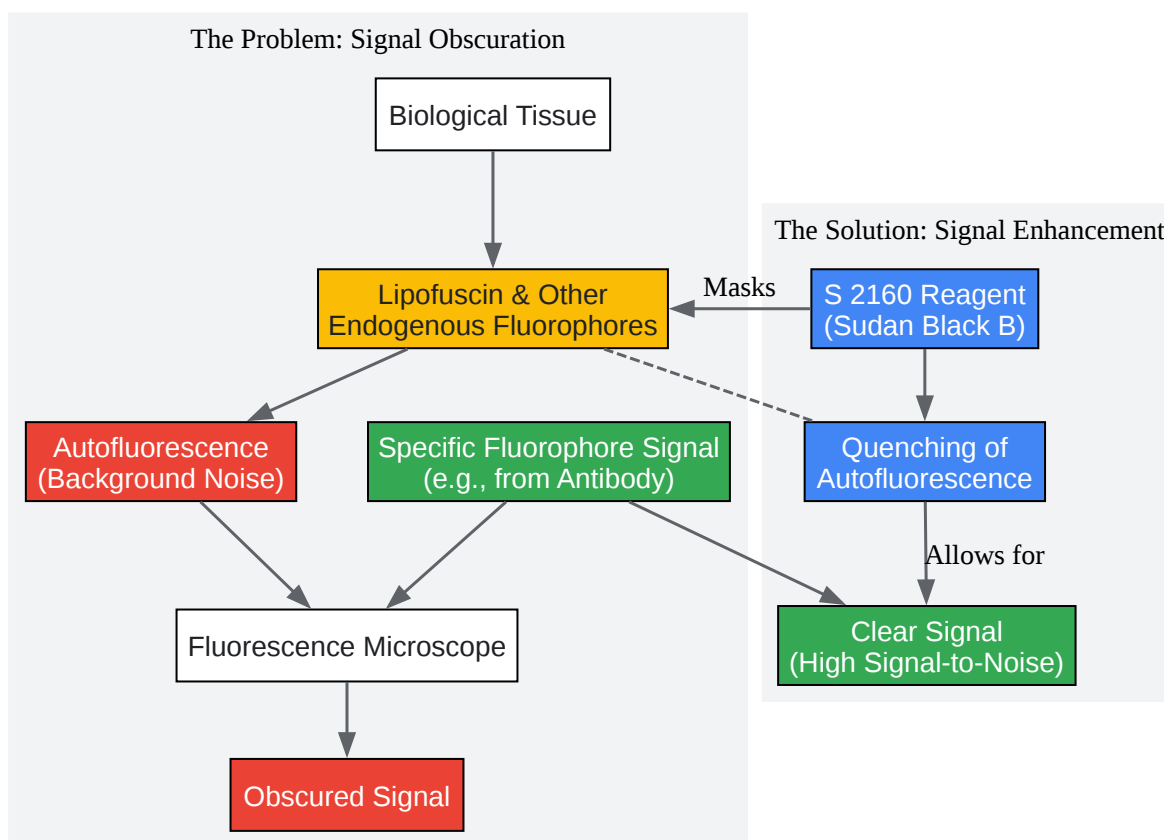


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Immunofluorescence workflow with autofluorescence elimination.

Logical Relationship of Autofluorescence Interference

This diagram illustrates the logical relationship of how autofluorescence interferes with the desired fluorescent signal and how the **S 2160** reagent addresses this issue.



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Mechanism of autofluorescence interference and quenching.

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